molecular formula C10H16Cl2N2O B3095994 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride CAS No. 1269384-12-4

3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride

Cat. No.: B3095994
CAS No.: 1269384-12-4
M. Wt: 251.15
InChI Key: RKCRJRKUWSBWRX-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride is a useful research compound. Its molecular formula is C10H16Cl2N2O and its molecular weight is 251.15. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Characterization of Substituted Compounds

In the field of chemistry, 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride is utilized in the synthesis and characterization of various compounds. For instance, Sedlák et al. (2008) demonstrated its use in preparing carboxamides and 4,5-dihydro-1H-imidazol-5-ones, contributing to the development of novel chemical structures (Sedlák et al., 2008).

2. Development of Antitumor Agents

The compound has significant implications in the development of antitumor agents. For example, Zhou et al. (2008) described the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, which shows promise as an anticancer drug (Zhou et al., 2008).

3. Enzymatic Reaction Studies

This compound is also used in studying enzymatic reactions. Abdel-Monem (1975) explored the N-demethylation of related compounds by rodent liver homogenates, contributing to our understanding of enzyme-catalyzed reactions (Abdel-Monem, 1975).

4. Polymer Science Applications

In polymer science, Yang and Lin (1995) utilized derivatives of this compound for the synthesis of polyamides and polyimides, thereby expanding the range of materials with potential applications in various industries (Yang & Lin, 1995).

5. Development of Inhibitors for Biochemical Pathways

Research by Bebernitz et al. (2000) focused on developing anilide derivatives of (R)-3,3, 3-trifluoro-2-hydroxy-2-methylpropionic acid as inhibitors of pyruvate dehydrogenase kinase (PDHK), a key enzyme in metabolic pathways, highlighting the compound's role in biochemistry (Bebernitz et al., 2000).

6. Exploration in Organic Synthesis

Further, the compound has been employed in organic synthesis. Mikroyannidis (1997) used related compounds for creating polyamides and polyimides containing pyrazoline moieties, demonstrating its versatility in synthetic chemistry (Mikroyannidis, 1997).

Mechanism of Action

Target of Action

The primary target of 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride is the Folate Receptor Alpha (FolRα) . This receptor plays a crucial role in the transport of folate, a type of vitamin B, across cell membranes. It is overexpressed in certain types of cancers, including ovarian and endometrial cancers .

Mode of Action

The compound interacts with its target through a process known as antibody-drug conjugation . It is generated by conjugating a novel cleavable 3-aminophenyl hemiasterlin linker-warhead (SC239) to a high-affinity anti-FolRα antibody . This results in a homogeneous antibody-drug conjugate (ADC) with a drug-antibody ratio (DAR) of 4 . The ADC binds to FolRα with high affinity, internalizes rapidly into target positive cells, and releases the tubulin-targeting cytotoxin 3-aminophenyl hemiasterlin (SC209) .

Biochemical Pathways

The compound affects the tubulin biochemistry within the cell . Tubulin is a protein that forms microtubules, which are part of the cell’s cytoskeleton. The released cytotoxin, SC209, targets tubulin, disrupting the cell’s structure and function .

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties. It is stable in circulation with no change in DAR for up to 21 days and has a half-life of 6.4 days in mice . This suggests that the compound has good bioavailability, allowing it to reach its target cells effectively.

Result of Action

The action of the compound results in significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . This indicates that the compound is effective in reducing the growth of cancer cells that overexpress the FolRα receptor.

Properties

IUPAC Name

3-(3-aminophenyl)-N-methylpropanamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c1-12-10(13)6-5-8-3-2-4-9(11)7-8;;/h2-4,7H,5-6,11H2,1H3,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCRJRKUWSBWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1=CC(=CC=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.